![molecular formula C12H16O5 B1253680 Bacillariolide III](/img/structure/B1253680.png)
Bacillariolide III
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Overview
Description
Bacillariolide III is a natural product found in Pseudo-nitzschia multiseries with data available.
Scientific Research Applications
Asymmetric Total Synthesis
Bacillariolide III, a marine oxylipin, has been successfully synthesized asymmetrically. The synthesis process is notable for its high stereoselective construction of the vinyl-substituted bicyclic lactone. This involves an intramolecular Pd(0)-catalyzed allylic alkylation and the conversion to the hydroxy bicyclic lactone skeleton of bacillariolide III. This synthesis route is significant in the field of organic chemistry and marine natural products (Seo et al., 2004).
Synthesis from (R)-malic Acid
Another notable research direction is the synthesis of marine oxylipin bacillariolides I-III from (R)-malic acid. This process utilizes a diastereoselective one-pot formation of the chiral cyclopentane derivative, highlighting the versatility of (R)-malic acid as a starting material for complex molecular constructions (Miyaoka, Tamura, & Yamada, 2000).
Stereodivergent Synthesis Approach
Research also focuses on the asymmetric synthesis of bacillariolides using a stereodivergent approach. This includes the ring-closing metathesis of diastereomerically related dienes derived from R-(+)-glyceraldehyde. Such methods are crucial for developing versatile synthetic pathways for complex natural products (Ghosh, Sinha, & Drew, 2006).
properties
Product Name |
Bacillariolide III |
---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(E)-5-[(1S,3aS,6R,6aS)-6-hydroxy-3-oxo-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-1-yl]pent-4-enoic acid |
InChI |
InChI=1S/C12H16O5/c13-8-6-5-7-11(8)9(17-12(7)16)3-1-2-4-10(14)15/h1,3,7-9,11,13H,2,4-6H2,(H,14,15)/b3-1+/t7-,8+,9-,11-/m0/s1 |
InChI Key |
MBJGXBXSSPCMDR-DZQDNCPLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1C(=O)O[C@H]2/C=C/CCC(=O)O)O |
Canonical SMILES |
C1CC(C2C1C(=O)OC2C=CCCC(=O)O)O |
synonyms |
bacillariolide III |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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